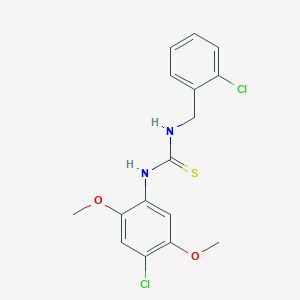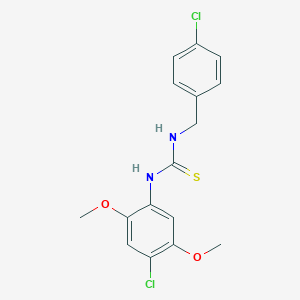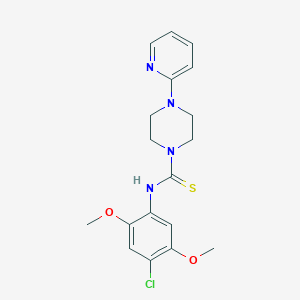![molecular formula C17H15ClN2S B216534 2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline](/img/structure/B216534.png)
2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline is a quinazoline derivative known for its diverse biological activities. Quinazoline compounds are significant in medicinal chemistry due to their pharmacological properties, including anti-tumor, antiviral, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline typically involves the reaction of 3-chlorobenzyl chloride with 4,6-dimethyl-2-mercaptoquinazoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the quinazoline ring or the chlorobenzyl group.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified quinazoline derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its anti-tumor and antimicrobial properties.
Medicine: Potential therapeutic agent for treating cancer and bacterial infections.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but it is believed to induce apoptosis and cell cycle arrest in tumor cells .
Comparison with Similar Compounds
Similar Compounds
2-[(Chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: Known for their anti-Helicobacter pylori activity.
1,3,4-Oxadiazole derivatives: Exhibiting various biological activities, including fungicidal and herbicidal properties.
Uniqueness
2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline stands out due to its specific substitution pattern on the quinazoline ring, which imparts unique biological activities. Its combination of a chlorobenzyl group and a thioether linkage contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C17H15ClN2S |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline |
InChI |
InChI=1S/C17H15ClN2S/c1-11-6-7-16-15(8-11)12(2)19-17(20-16)21-10-13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3 |
InChI Key |
UJZCZBHZIQUWOW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C)SCC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SCC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B216451.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)










![Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate](/img/structure/B216469.png)

